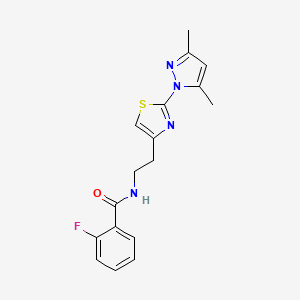

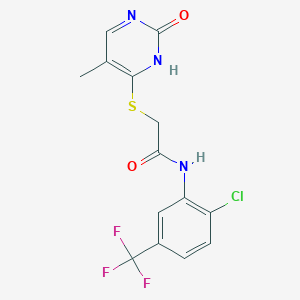

![molecular formula C20H12Cl2N2O3S2 B2988996 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-58-2](/img/structure/B2988996.png)

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can often be predicted based on its formula, but without specific data or context, it’s difficult to provide an accurate analysis .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it’s used. Without specific information, it’s challenging to provide an accurate analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds .

Applications De Recherche Scientifique

High-Performance Polymeric Materials

Polyimides synthesized from thiophenyl-substituted benzidines, including similar sulfur-containing compounds, have demonstrated high refractive indices, small birefringences, and good thermomechanical stabilities. These materials, characterized by their transparency and colorlessness, are relevant for advanced optoelectronic applications due to their optical and mechanical properties (Tapaswi et al., 2015).

Antimicrobial Agents

Benzothiazole derivatives have been explored for their antimicrobial properties. For instance, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives were synthesized and showed notable antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Chawla, 2016).

Antifolate Inhibitors for Cancer Therapy

Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, compounds structurally related to benzothiazoles, has shown that they can act as nonclassical antifolate inhibitors of thymidylate synthase, offering a potential pathway for antitumor and antibacterial therapy (Gangjee et al., 1996).

Antimycobacterial Activity

Certain benzazole derivatives, including benzothiazoles, have been evaluated for their in vitro antimycobacterial activity, particularly against Mycobacterium tuberculosis. Compounds with nitro groups or a thioamide group exhibited appreciable activity, especially against non-tuberculous strains, pointing to their potential in treating mycobacterial infections (Kočí et al., 2002).

Synthesis of Heterocyclic Compounds

The chemical reactivity of sulfur and nitrogen-containing compounds, similar to the one inquired, has been leveraged in synthesizing various heterocyclic structures, which are essential in pharmaceutical chemistry for creating compounds with potential biological activity (Hope & Wiles, 1966).

Mécanisme D'action

Target of Action

The primary target of this compound is related to the fatty acid synthesis pathway . It catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle of the FAS-II pathway . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .

Mode of Action

The compound acts as a synthetic auxin , a type of plant hormone . It induces uncontrolled growth in susceptible plants, leading to their eventual death . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway . By interacting with the enzymes involved in this pathway, it disrupts the normal growth and development of the plant. The downstream effects include uncontrolled cell division and damage to vascular tissue .

Pharmacokinetics

It is known that similar compounds are absorbed through the leaves and translocated to the meristems of the plant . The impact on bioavailability would depend on factors such as the plant’s metabolic rate, the compound’s stability, and environmental conditions.

Result of Action

The result of the compound’s action is the death of susceptible plants . By inducing uncontrolled growth, the compound disrupts normal plant development, leading to the plant’s eventual death . This makes it effective as a herbicide, particularly against broadleaf weeds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil composition, temperature, and moisture levels can affect the compound’s absorption, distribution, and overall effectiveness. Additionally, the compound’s volatility and potential for leaching can be influenced by environmental conditions . These factors should be considered when using this compound as a herbicide.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(2,4-dichlorophenoxy)methyl]-2-nitrophenyl]sulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O3S2/c21-13-6-7-17(14(22)10-13)27-11-12-5-8-19(16(9-12)24(25)26)29-20-23-15-3-1-2-4-18(15)28-20/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUOATIHVIYJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)

![6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2988926.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)